Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based intermediate widely utilized in pharmaceutical synthesis. Its structure comprises a tert-butyl carbamate group linked to a piperazine ring, which is further substituted with a 4-amino-6-chloropyrimidin-2-yl moiety. This compound is critical in medicinal chemistry for its role as a precursor in the development of bioactive molecules, particularly kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C13H20ClN5O2 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-16-9(14)8-10(15)17-11/h8H,4-7H2,1-3H3,(H2,15,16,17) |
InChI Key |
UYZKXTLVMKEFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)N |
Origin of Product |
United States |
Biological Activity
Tert-butyl 4-(4-amino-6-chloropyrimidin-2-yl)piperazine-1-carboxylate, identified by its CAS number 2298613-59-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.78 g/mol. The chemical structure features a piperazine ring substituted with a pyrimidine derivative, which is crucial for its biological activity.
Key Properties:
- Molecular Weight: 313.78 g/mol
- Molecular Formula: C13H20ClN5O2
- CAS Number: 2298613-59-7
- Purity: Typically ≥95% in commercial preparations .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Bruton's Tyrosine Kinase (Btk) Inhibition:
-
Antitumor Activity:
- Preliminary studies suggest that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential antitumor properties. For instance, chloroethyl pyrimidine nucleosides have demonstrated significant inhibitory effects on A431 vulvar epidermal carcinoma cells .
- Anti-inflammatory Effects:
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's pharmacological effects:
- Cell Proliferation Assays: The compound has been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
- Cytokine Production: Research has demonstrated that compounds with similar structures can reduce the production of inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses .
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Binding to Btk: The compound may bind to the active site of Btk, inhibiting its kinase activity and thereby disrupting downstream signaling pathways involved in cell survival and proliferation.
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stability and Reactivity Trends
- In contrast, the cyano-substituted analog shows improved stability, making it suitable for in-cell target profiling.
- Chloropyrimidine vs. Chloropyridine: The 4-amino-6-chloropyrimidin-2-yl group in the target compound likely enhances hydrogen-bonding interactions compared to chloropyridine derivatives (e.g., ), which are more lipophilic and electron-deficient.
Pharmacological Relevance
- Kinase Inhibitors: The 4-amino-6-chloropyrimidine moiety is a hallmark of kinase-binding scaffolds, analogous to retinol-binding protein antagonists in .
- Antimicrobial Agents : Nitro- and halogen-substituted derivatives (e.g., ) are precursors for agents targeting bacterial DNA replication.
- CNS Targets : Piperazine-carboxylates with bulky substituents (e.g., ) are explored for CNS penetration due to their balanced lipophilicity .
Q & A
Basic: What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of this compound?
Answer:
- Key Steps : Synthesis typically involves coupling reactions between pyrimidine intermediates and tert-butyl piperazine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Reaction Conditions :
- Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/petroleum ether systems or HPLC with C18 columns .
- Purification : Silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic and analytical methods are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ ~3.4–3.6 ppm for N-CH₂), tert-butyl group (δ ~1.4 ppm), and pyrimidine protons (δ ~6.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ester) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using kinetic assays (e.g., ADP-Glo™ for kinases) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .
- Structural Analysis :
- Cellular Studies :
- Dose-Response Curves : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated proteins) .
Advanced: How should contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
Answer:
- Data Collection : Optimize crystal growth (e.g., vapor diffusion with PEG-based precipitants) and collect high-resolution data (≤1.2 Å) .
- Refinement Strategies :
- Alternative Methods : If crystallography fails, use cryo-EM (for large complexes) or dynamic NMR to study conformational flexibility .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?
Answer:
-
Case Study : Compare analogs (e.g., 6-chloro vs. 6-amino substitution):
Substituent Impact Evidence 6-Chloro ↑ Lipophilicity, ↑ BBB permeability 6-Amino ↑ Hydrogen bonding, ↓ metabolic stability -
Methodology :
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity .
- Metabolic Profiling : Use liver microsomes to assess CYP450-mediated degradation .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel). The tert-butyl ester is prone to hydrolysis in humid conditions .
- In Solution : Use anhydrous DMSO or DMF for stock solutions. Avoid prolonged exposure to light (UV degradation) .
- Stability Assays : Monitor via HPLC over 24–72 hours at room temperature and 4°C .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Troubleshooting :
- Mechanistic Analysis : Use DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Advanced: What computational methods are recommended for predicting the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., nucleophilic attack on chloropyrimidine) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible transformations (e.g., Buchwald-Hartwig amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
